molecular formula C9H8N2O2 B018239 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one CAS No. 155818-89-6

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

Cat. No. B018239
M. Wt: 176.17 g/mol
InChI Key: NDXCSLGFVXYJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" is a heterocyclic compound that falls into the category of pyrrolopyridines, which are known for their diverse biological activities. These compounds have attracted significant attention due to their potential applications in various fields of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including structures similar to "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one", often involves multicomponent reactions that allow the construction of complex structures from simple precursors. For instance, a novel and efficient synthesis route for pyrrolo[2,3-b]pyridine derivatives uses a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013).

Molecular Structure Analysis

The molecular structure of "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" and related derivatives can be elucidated using various spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (HRMS). These techniques help confirm the structure of synthesized compounds by providing detailed information about their molecular framework and substituent positions (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrolo[2,3-b]pyridines are versatile intermediates in organic synthesis. They undergo various chemical reactions, including coupling, isomerization, and cycloaddition, to produce highly fluorescent and structurally diverse compounds. These reactions are facilitated by specific reaction conditions and can yield products with potential applications in fluorescence-based technologies (Schramm et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation via Acetylation : The reaction of nicotinic acid 1-oxide with acetic anhydride can lead to the formation of compounds like 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one. This is part of a study exploring the mechanisms of 2-acetylation in such reactions (Nagano, Nawata, & Hamana, 1987).

  • Involvement in Michael Additions : The compound participates in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to the synthesis of various heterocyclic compounds, such as carbazoles, oxaspiroindoles, and pyrroles (Kawasaki et al., 1999).

  • Novel Synthesis Approaches : An efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines has been developed. This process involves a three-component reaction and offers a method for creating compounds with potential applications in material science and biology (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Functional Studies and Potential Applications

  • Electrophilic Substitutions and Condensations : Investigations into cyclocondensations and electrophilic substitutions involving 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one have provided insights into synthesizing various pyrrolo and pyridine derivatives. These synthetic routes are essential for developing new compounds with potential applications in pharmaceuticals and material sciences (Gupta, Ila, & Junjappa, 1988).

  • Creation of Complex Molecular Structures : Research on synthesizing complex molecular structures like 1H-pyrrolo[2,3-b]pyridines has led to the development of new synthetic methods. These methods are significant for exploring chemical space and creating novel compounds with various potential applications (Herbert & Wibberley, 1969).

  • Exploration of Unconquered Chemical Space : The compound is part of a broader effort to explore new heterocyclic structures. This exploration contributes significantly to expanding chemical diversity and discovering compounds with unique properties and applications (Thorimbert, Botuha, & Passador, 2018).

  • Role in Non-Linear Optics and Drug Development : Investigations into the synthesis and reactivity of related compounds have implications for non-linear optics and drug development. These studies provide insights into the structural and electronic properties of such compounds, which are crucial for designing new materials and pharmaceuticals (Murthy et al., 2017).

properties

IUPAC Name

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXCSLGFVXYJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473716
Record name 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

CAS RN

155818-89-6
Record name 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.